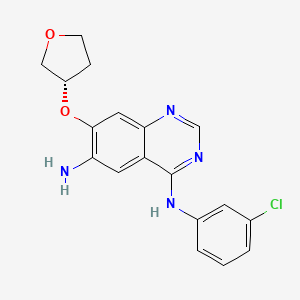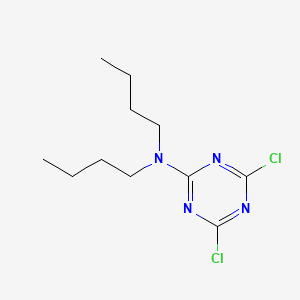![molecular formula C12H16N2O2 B13425186 [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol CAS No. 349096-78-2](/img/structure/B13425186.png)
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring bonded to a pyridine ring through a carbonyl group, with a methanol group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the piperidine ring.
Addition of the Methanol Group: The final step involves the reduction of the carbonyl group to form the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carbonyl group, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions, where nucleophiles add to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.
Addition: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a methanol group.
Substitution: Formation of substituted pyridine derivatives.
Addition: Formation of addition products with nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and infectious diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Piperidine Derivatives: Compounds such as piperidine, piperidine-4-carboxylic acid, and piperidine-3-carboxylic acid share structural similarities with [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol.
Pyridine Derivatives: Compounds such as pyridine, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid also share structural similarities.
Uniqueness:
Structural Features: The combination of a piperidine ring, pyridine ring, and methanol group in this compound provides unique chemical properties and reactivity.
Biological Activity: The compound’s specific interactions with molecular targets and its potential therapeutic effects distinguish it from other similar compounds.
Propiedades
Número CAS |
349096-78-2 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)piperidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H16N2O2/c15-9-10-3-2-6-14(8-10)12(16)11-4-1-5-13-7-11/h1,4-5,7,10,15H,2-3,6,8-9H2 |
Clave InChI |
MLDRNEPKKOTCLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
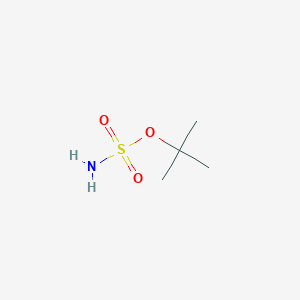

![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

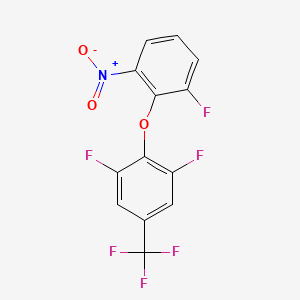
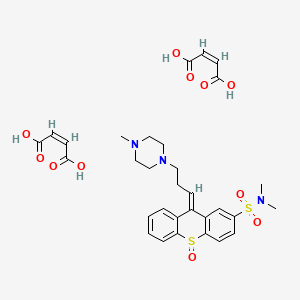
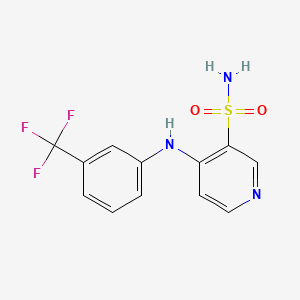
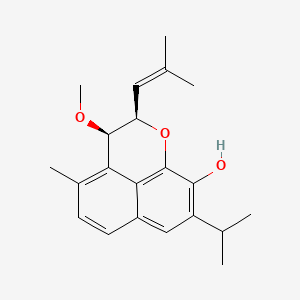
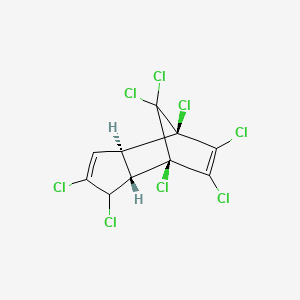

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
